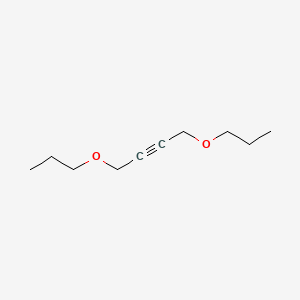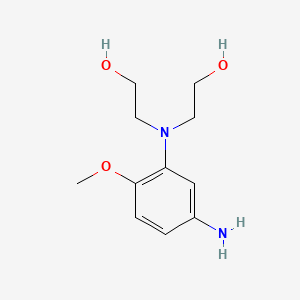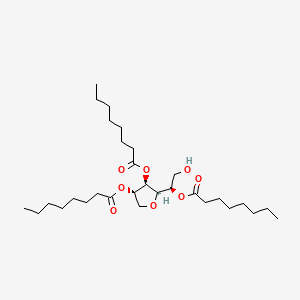
Sorbitan, trioctanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sorbitan, trioctanoate is a nonionic surfactant and emulsifier commonly used in various industrial and pharmaceutical applications. It is derived from sorbitol, a sugar alcohol, and octanoic acid, a medium-chain fatty acid. The compound is known for its ability to stabilize emulsions, making it a valuable ingredient in cosmetics, pharmaceuticals, and food products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sorbitan, trioctanoate is synthesized through the esterification of sorbitan with octanoic acid. The reaction typically involves heating sorbitan and octanoic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction is carried out until the desired degree of esterification is achieved, followed by purification through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of high-quality this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Sorbitan, trioctanoate primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Esterification: Sorbitan and octanoic acid in the presence of sulfuric acid or p-toluenesulfonic acid.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products:
Esterification: this compound.
Hydrolysis: Sorbitan and octanoic acid.
Oxidation: Oxidized derivatives of sorbitan and octanoic acid.
Reduction: Reduced derivatives of sorbitan and octanoic acid.
Applications De Recherche Scientifique
Sorbitan, trioctanoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes, including emulsification and solubilization.
Biology: Employed in the preparation of biological samples and as a stabilizer in enzyme reactions.
Medicine: Utilized in pharmaceutical formulations to enhance the stability and bioavailability of active ingredients.
Mécanisme D'action
The mechanism of action of sorbitan, trioctanoate involves its ability to reduce surface tension and stabilize emulsions. The compound has both hydrophilic and hydrophobic regions, allowing it to interact with both water and oil phases. This amphiphilic nature enables this compound to form micelles, which encapsulate and disperse hydrophobic substances in aqueous solutions. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, enhancing the solubility and stability of various compounds .
Comparaison Avec Des Composés Similaires
- Sorbitan monostearate (Span 60)
- Sorbitan tristearate (Span 65)
- Sorbitan monolaurate (Span 20)
- Polysorbates (Tween series)
Comparison: Sorbitan, trioctanoate is unique due to its specific fatty acid chain length (octanoic acid), which imparts distinct emulsifying properties compared to other sorbitan esters. While sorbitan monostearate and sorbitan tristearate are derived from stearic acid, and sorbitan monolaurate from lauric acid, this compound offers a balance between hydrophilicity and lipophilicity, making it suitable for a broader range of applications .
Propriétés
Numéro CAS |
94131-37-0 |
|---|---|
Formule moléculaire |
C30H54O8 |
Poids moléculaire |
542.7 g/mol |
Nom IUPAC |
[(3S,4R,5R)-5-[(1R)-2-hydroxy-1-octanoyloxyethyl]-4-octanoyloxyoxolan-3-yl] octanoate |
InChI |
InChI=1S/C30H54O8/c1-4-7-10-13-16-19-26(32)36-24(22-31)29-30(38-28(34)21-18-15-12-9-6-3)25(23-35-29)37-27(33)20-17-14-11-8-5-2/h24-25,29-31H,4-23H2,1-3H3/t24-,25+,29-,30-/m1/s1 |
Clé InChI |
YPSQXMOPHRARAQ-LPKQAODOSA-N |
SMILES isomérique |
CCCCCCCC(=O)O[C@H]1CO[C@@H]([C@@H]1OC(=O)CCCCCCC)[C@@H](CO)OC(=O)CCCCCCC |
SMILES canonique |
CCCCCCCC(=O)OC1COC(C1OC(=O)CCCCCCC)C(CO)OC(=O)CCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


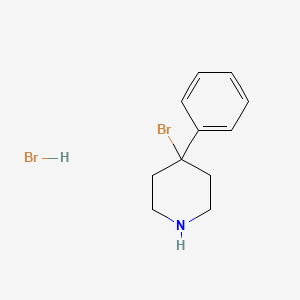
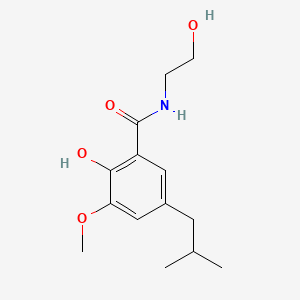
![2-[bis(2-hydroxyethyl)amino]ethanol;(2,3,5-trihydroxyphenyl)methanesulfonic acid](/img/structure/B15177459.png)
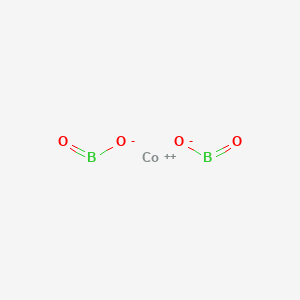

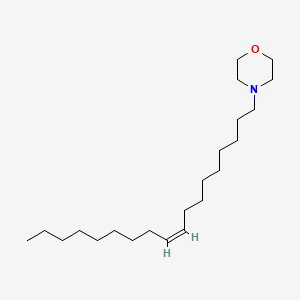
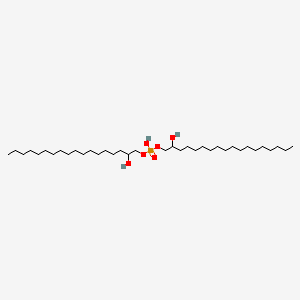

![[trans(trans)]-4,4'-Bis(4-pentylcyclohexyl)biphenyl](/img/structure/B15177492.png)



